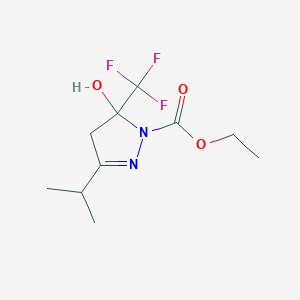![molecular formula C21H18F2N2O3S B12453310 4-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide](/img/structure/B12453310.png)
4-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. It belongs to the benzamide class of compounds and exhibits a range of biochemical and physiological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[Benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-[Benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide has been extensively studied for its potential therapeutic applications. Some key applications include:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on cell cycle arrest and apoptosis in cancer cells.
Medicine: Potential anticancer and anti-inflammatory agent.
Industry: Potential use in the development of new therapeutics and pharmaceuticals.
Mechanism of Action
The exact mechanism of action of 4-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide is not fully understood. it is proposed that the compound works by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also modulate the immune system and reduce inflammation.
Comparison with Similar Compounds
Similar Compounds
4-[Benzyl(methylsulfonyl)amino]-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide: Another compound in the benzamide class with similar therapeutic potential.
Benzamide, 4-[(methylsulfonyl)amino]-: A related compound with similar chemical properties.
Uniqueness
4-[Benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide is unique due to its specific substitution pattern on the aromatic rings, which may contribute to its distinct biochemical and physiological effects. Its potential as an anticancer and anti-inflammatory agent sets it apart from other similar compounds.
Properties
Molecular Formula |
C21H18F2N2O3S |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide |
InChI |
InChI=1S/C21H18F2N2O3S/c1-29(27,28)25(14-15-5-3-2-4-6-15)18-10-7-16(8-11-18)21(26)24-20-12-9-17(22)13-19(20)23/h2-13H,14H2,1H3,(H,24,26) |
InChI Key |
UNYSNIZBHRKBKW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12453233.png)
![1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-[2-(4-methoxyphenyl)ethyl]-3-methylthiourea](/img/structure/B12453240.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzonitrile](/img/structure/B12453245.png)




![N-[4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)phenyl]acetamide](/img/structure/B12453281.png)


![3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B12453307.png)

![N-[(2,4-dimethoxyphenyl)carbamothioyl]butanamide](/img/structure/B12453320.png)
